5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It is a derivative of pyridine, which is a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 5th position, a trifluoromethyl group at the 6th position, and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action
Safety and Hazards
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include obtaining special instructions before use, using personal protective equipment as required, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde involves the introduction of a chloro group and a trifluoromethyl group onto a pyridine ring, followed by the addition of a formyl group to the 2-position of the pyridine ring.", "Starting Materials": [ "2-chloro-5-nitropyridine", "trifluoromethyl iodide", "sodium hydride", "dimethylformamide", "acetic acid", "sodium borohydride", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and trifluoromethyl iodide in dimethylformamide to yield 5-chloro-2-(trifluoromethyl)pyridine", "Step 2: Formylation of 5-chloro-2-(trifluoromethyl)pyridine with acetic acid and sodium borohydride in acetic anhydride to yield 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde", "Step 3: Purification of the product by recrystallization from a mixture of water and hydrochloric acid, followed by neutralization with sodium hydroxide and washing with water" ] } | |
CAS No. |
1256825-72-5 |
Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)12-6(5)7(9,10)11/h1-3H |
InChI Key |
GVWYQUQPLFAIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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